molecular formula C12H20N2O B511112 (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine CAS No. 727361-19-5

(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

Cat. No. B511112
CAS RN: 727361-19-5
M. Wt: 208.3g/mol
InChI Key: NJRQALNDVRORSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation”. This allows for increased three-dimensional coverage and the exploration of the pharmacophore space .


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions, including functionalization and ring construction . The choice of reaction depends on the desired final product and the starting materials available.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the specific compound. For example, the compound “(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-” has a molecular weight of 219.33 .

Scientific Research Applications

Arylmethylidenefuranones and Heterocyclic Compounds

  • Arylmethylidenefuranones and their reactions with C- and N-nucleophiles are extensively studied, leading to a broad spectrum of acyclic, cyclic, and heterocyclic compounds. These reactions yield a diverse array of compounds including amides, pyrrolones, and benzofurans, indicating the versatility of furan derivatives in synthesizing complex organic molecules (Kamneva, Anis’kova, & Egorova, 2018).

Pyrrolidine in Drug Discovery

  • Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to obtain compounds for treating human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, showcasing its importance in the design of novel biologically active compounds (Li Petri et al., 2021).

Conversion of Biomass to Furan Derivatives

  • The conversion of plant biomass into furan derivatives highlights the potential of furan compounds in sustainable chemistry. 5-Hydroxymethylfurfural (HMF) and its derivatives, produced from hexose carbohydrates and lignocellulose, are considered alternative feedstocks for the chemical industry, indicating the role of furan compounds in developing new materials, fuels, and chemicals from renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its target. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety and hazards associated with a specific pyrrolidine derivative would depend on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

Future Directions

The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles. Future research could focus on exploring the pharmacophore space more efficiently, optimizing the stereochemistry of the molecule, and increasing the three-dimensional coverage .

properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-14-7-3-5-11(14)9-13-10-12-6-4-8-15-12/h4,6,8,11,13H,2-3,5,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRQALNDVRORSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.